molecular formula C17H14ClN3OS B3860014 N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide

N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide

Cat. No.: B3860014
M. Wt: 343.8 g/mol
InChI Key: OGDNPXIQRNCLSV-JMIUGGIZSA-N
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Description

N-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide, also known as CPTH6, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer research. CPTH6 is a member of the benzothiophene family, which is known for its diverse biological activities.

Mechanism of Action

N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide inhibits the activity of HDAC8 by binding to a specific pocket on the enzyme. This binding prevents the enzyme from removing acetyl groups from histone proteins, which are involved in the regulation of gene expression. The accumulation of acetylated histones leads to changes in gene expression that can induce apoptosis in cancer cells (Fiskus et al., 2015).
Biochemical and Physiological Effects:
The inhibition of HDAC8 by this compound has been shown to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is important for the maintenance of normal tissue homeostasis. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is important for tumor growth (Fiskus et al., 2015).

Advantages and Limitations for Lab Experiments

One advantage of using N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide in lab experiments is its specificity for HDAC8. This specificity allows for the selective inhibition of HDAC8 without affecting other HDAC enzymes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments (Rajasekaran et al., 2015).

Future Directions

Future research on N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide could focus on its potential applications in combination therapy with other cancer treatments. It could also investigate the effects of this compound on other HDAC enzymes and their potential roles in cancer. Additionally, research could focus on improving the solubility of this compound to make it more useful in lab experiments (Fiskus et al., 2015).
Conclusion:
This compound is a synthetic compound that has potential applications in cancer research. Its specificity for HDAC8 and ability to induce apoptosis in cancer cells make it an attractive candidate for further investigation. Future research could focus on its potential applications in combination therapy and improving its solubility for use in lab experiments.

Scientific Research Applications

N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide has been shown to have potential applications in cancer research. It has been found to inhibit the activity of the enzyme histone deacetylase 8 (HDAC8), which is involved in the regulation of gene expression. HDAC8 has been found to be overexpressed in several types of cancer, including breast, lung, and colon cancer. Inhibition of HDAC8 by this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models (Fiskus et al., 2015).

Properties

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-10(11-6-8-12(19)9-7-11)20-21-17(22)16-15(18)13-4-2-3-5-14(13)23-16/h2-9H,19H2,1H3,(H,21,22)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDNPXIQRNCLSV-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide
Reactant of Route 4
N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide
Reactant of Route 5
N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide
Reactant of Route 6
N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide

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